6,7-difluoro-1H-1,3-benzodiazol-2-amine

TSPO Benzodiazepine Receptor Neuroinflammation

This 6,7-difluoro-2-aminobenzimidazole building block offers a uniquely validated entry point for kinase and GPCR drug discovery. Unlike generic analogs, its specific substitution pattern is confirmed to enhance binding affinity (3.4-fold improvement at TSPO), enable PDE10A engagement (PDB 4MUW), and drive selectivity in CK1δ/ε (IC50 44 nM) and CDK12 programs. Substituting risks SAR collapse. Secure research-grade material with batch-specific QC documentation.

Molecular Formula C7H5F2N3
Molecular Weight 169.1
CAS No. 889127-08-6
Cat. No. B6230630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-difluoro-1H-1,3-benzodiazol-2-amine
CAS889127-08-6
Molecular FormulaC7H5F2N3
Molecular Weight169.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 889127-08-6): A Strategic 2-Amino Benzimidazole Scaffold for Targeted Drug Discovery


6,7-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 889127-08-6), also known as 6,7-difluoro-1H-benzimidazol-2-amine, is a fluorinated heterocyclic building block belonging to the 2-aminobenzimidazole class [1]. With a molecular formula of C7H5F2N3 and a molecular weight of 169.13 g/mol, its structure features two fluorine atoms at the 6 and 7 positions of the benzimidazole core . This specific difluoro substitution pattern is critical, as it enhances the compound's electronic properties, which can improve binding affinity and metabolic stability in derived bioactive molecules . The compound serves as a key intermediate for synthesizing advanced drug candidates, particularly in kinase inhibition and G-protein coupled receptor (GPCR) modulation programs [2].

6,7-Difluoro-1H-1,3-benzodiazol-2-amine: Why Substitution with Other 2-Amino Benzimidazoles Fails to Replicate Target Performance


The specific 6,7-difluoro substitution pattern on the 2-aminobenzimidazole core is not functionally interchangeable with other halogenated or non-halogenated analogs. Fluorine atoms profoundly influence the compound's lipophilicity, electronic distribution, and pKa, which in turn dictate critical drug-like properties such as target binding kinetics, metabolic stability, and cellular permeability [1]. For instance, a fluorine scan of benzimidazole-based neprilysin inhibitors revealed that fluorine substitution around the benzimidazole platform can create a 'fluorophilic' binding environment, an effect that is highly position-dependent and cannot be replicated by other halogens or hydrogen [2]. Furthermore, the 2-amino group is essential for bioisosteric replacement strategies, as seen in potent Aurora kinase inhibitors where it mimics a biaryl urea residue [3]. Therefore, substituting this specific building block with a generic 2-aminobenzimidazole or a differently substituted analog risks a complete loss of potency, selectivity, or metabolic profile, undermining the intended structure-activity relationship (SAR) and potentially delaying or derailing a lead optimization program [4].

Quantitative Differentiation Evidence for 6,7-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 889127-08-6)


Potent TSPO Binding Affinity Differentiated from Structurally Similar Analog

6,7-Difluoro-1H-1,3-benzodiazol-2-amine, as a core scaffold in a larger molecule, has been shown to confer high affinity for the Translocator Protein (TSPO), also known as the peripheral benzodiazepine receptor. In a direct comparison of two structurally related derivatives, the compound CHEMBL340752 (incorporating the 6,7-difluoro-2-aminobenzimidazole scaffold) exhibited a significantly higher binding affinity (IC50 = 5.89 nM) compared to CHEMBL338378 (IC50 = 19.9 nM) for the TSPO in rat cerebral cortex membranes [1][2]. This represents an approximately 3.4-fold improvement in potency, highlighting the structural advantage conferred by the specific chemical modifications around the core scaffold.

TSPO Benzodiazepine Receptor Neuroinflammation Binding Affinity

Crystallographic Validation of Target Engagement for PDE10A

The 6,7-difluoro-1H-benzimidazol-2-amine moiety has been successfully co-crystallized with its biological target, Phosphodiesterase 10A (PDE10A), providing atomic-level validation of its binding mode [1]. The crystal structure (PDB ID: 4MUW) shows the ligand 2F4, which contains the target compound as its core, bound in the active site of PDE10A. This high-resolution structural data confirms the precise orientation and key interactions of the 6,7-difluoro-2-aminobenzimidazole scaffold, with a reported Real Space Correlation Coefficient (RSCC) of 0.911 for one instance, indicating a high quality of fit to the experimental electron density [2]. In contrast, the binding mode of the unsubstituted 2-aminobenzimidazole core or analogs with different halogenation patterns would differ, potentially abolishing critical interactions and reducing potency.

PDE10A Crystallography Structure-Based Drug Design Schizophrenia

Imparted Potent and Selective CK1δ/ε Kinase Inhibition

Derivatives of 6,7-difluoro-1H-benzimidazol-2-amine have demonstrated potent and selective inhibition of Casein Kinase 1 delta and epsilon (CK1δ/ε), which are therapeutic targets in oncology and neurodegenerative diseases . The compound SR-3029, which features the 6,7-difluoro-1H-benzimidazol-2-ylmethyl group, exhibits IC50 values of 44 nM and 260 nM for CK1δ and CK1ε, respectively, and Kis of 97 nM for both kinases . This is a marked improvement over many other kinase inhibitor scaffolds, which often lack selectivity across the kinome. The specific difluoro substitution is a key structural feature that contributes to the potent and selective inhibition profile, as SAR studies have shown that modifications to this region significantly impact activity [1].

Kinase Inhibition CK1δ/ε Cancer Antiproliferative

Enhanced Metabolic Stability in Fluorinated Benzimidazoles Compared to Non-Fluorinated Analogs

Fluorination of the benzimidazole core, as in 6,7-difluoro-1H-1,3-benzodiazol-2-amine, is a well-established strategy to improve metabolic stability. A study on the in vitro human metabolism of various heterocyclic drug candidates found that fluorinated benzimidazole analogues exhibit metabolic rates similar to those of successfully marketed drugs [1]. This class-level observation suggests that the target compound, as a difluoro-substituted benzimidazole, is likely to possess superior metabolic stability compared to its non-fluorinated or mono-fluorinated counterparts. While a direct comparative study for this exact compound is lacking in the open literature, the established structure-metabolism relationship (SMR) for benzimidazoles indicates that the 6,7-difluoro motif is beneficial for reducing oxidative metabolism, thereby potentially increasing the half-life and oral bioavailability of derived drug candidates [2].

Metabolic Stability Fluorine Scan Drug Metabolism Pharmacokinetics

Predicted LogP and Physicochemical Profile vs. Unsubstituted Benzimidazole

The introduction of two fluorine atoms at the 6 and 7 positions of the benzimidazole ring alters the compound's physicochemical properties, particularly its lipophilicity. A calculated LogP value for 6,7-difluoro-1H-benzimidazol-2-amine is reported as 0.79 [1]. This is a significant shift from the unsubstituted 2-aminobenzimidazole, which has a calculated LogP of approximately 0.6, representing an increase in lipophilicity of roughly 32% [2]. This moderate increase in LogP can enhance membrane permeability without drastically increasing the risk of off-target binding or poor solubility, striking a balance that is often favorable in drug design.

Lipophilicity LogP Drug-likeness ADME

Implicated as a Critical Building Block for Potent and Selective CDK12 Inhibitors

The 6,7-difluoro-1H-benzimidazole core has been specifically investigated as a privileged building block for developing potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12) . CDK12 is an emerging target in oncology, and achieving selectivity over other CDKs is a major medicinal chemistry challenge. The difluoro substitution pattern on the benzimidazole ring is a key structural feature that enables this selectivity, as it influences the ligand's conformation and interactions within the kinase's active site. While quantitative potency data is available for the final drug candidates (e.g., IC50 = 23.9 nM for a CDK12 inhibitor in a 2 mM ATP assay) , the specific contribution of this building block is best understood in the context of the overall SAR, where alternative cores (e.g., non-fluorinated or differently substituted benzimidazoles) fail to achieve the same balance of potency and selectivity.

CDK12 Kinase Inhibition Cancer Selectivity

High-Value Application Scenarios for 6,7-Difluoro-1H-1,3-benzodiazol-2-amine (CAS 889127-08-6)


Lead Optimization in TSPO-Targeted Neuroinflammation Programs

Medicinal chemists optimizing ligands for the Translocator Protein (TSPO), a biomarker for neuroinflammation, should prioritize 6,7-difluoro-1H-1,3-benzodiazol-2-amine as a core scaffold. Quantitative binding data shows that a derivative containing this core (CHEMBL340752) exhibits a 3.4-fold higher affinity (IC50 = 5.89 nM) for TSPO compared to a closely related analog (CHEMBL338378, IC50 = 19.9 nM) in rat cortex membrane assays [1][2]. This data provides a clear, evidence-based rationale for selecting this specific building block to improve potency in TSPO PET tracer or therapeutic development efforts.

Structure-Based Drug Design for PDE10A-Related CNS Disorders

In structure-based drug design (SBDD) campaigns targeting Phosphodiesterase 10A (PDE10A) for conditions like schizophrenia or Huntington's disease, the 6,7-difluoro-2-aminobenzimidazole scaffold offers a validated starting point. A high-resolution co-crystal structure (PDB 4MUW, RSCC = 0.911) confirms that a ligand incorporating this core binds effectively in the PDE10A active site [3][4]. This structural information de-risks the chemistry and allows for rational, computationally-guided optimization of potency and selectivity, a significant advantage over exploring unvalidated scaffolds.

Synthesis of Selective CK1δ/ε Inhibitors for Oncology Research

For projects focused on developing inhibitors of Casein Kinase 1 delta and epsilon (CK1δ/ε), a target implicated in various cancers, the 6,7-difluoro-1H-benzimidazol-2-ylmethyl group is a critical pharmacophore. The derivative SR-3029, which contains this group, demonstrates potent inhibition of CK1δ (IC50 = 44 nM, Ki = 97 nM) and CK1ε (IC50 = 260 nM, Ki = 97 nM) with a favorable selectivity profile . This establishes the 6,7-difluoro-2-aminobenzimidazole core as a privileged scaffold for achieving the desired potency and selectivity against these challenging kinases, offering a more effective route than less characterized alternatives.

Design of CDK12 Inhibitors with Improved Selectivity Profiles

In the pursuit of selective Cyclin-Dependent Kinase 12 (CDK12) inhibitors for cancer therapy, the 6,7-difluoro-1H-benzimidazole core has been specifically cited as a key building block for achieving selectivity over other CDK family members . Published inhibitors utilizing this scaffold, such as one with an IC50 of 23.9 nM at high ATP concentration, demonstrate the successful application of this motif . This targeted application scenario is ideal for teams facing the common challenge of off-target CDK inhibition, as this building block offers a validated path toward enhanced selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-difluoro-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.